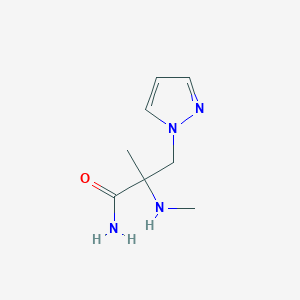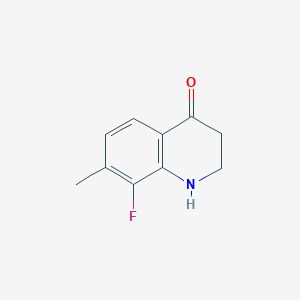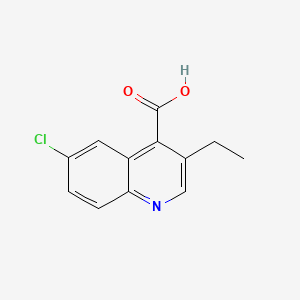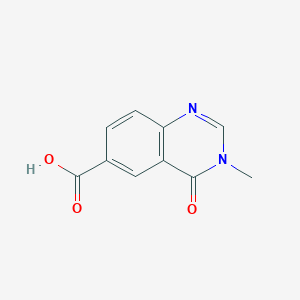
3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid: is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by its fused ring structure, which includes a quinazoline core with a carboxylic acid group at the 6-position and a methyl group at the 3-position The presence of the oxo group at the 4-position adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with formamide under acidic conditions to form the quinazoline core. The introduction of the methyl group at the 3-position can be achieved through alkylation reactions using methylating agents such as methyl iodide. The oxo group at the 4-position is introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline core are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), varying temperatures and solvents.
Major Products:
Oxidation: Formation of quinazoline derivatives with additional oxo groups.
Reduction: Formation of hydroxyquinazoline derivatives.
Substitution: Formation of halogenated or nitrated quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for developing new therapeutic agents.
Medicine: The compound and its derivatives are investigated for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to understand its mechanism of action and optimize its efficacy and safety.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Quinazoline: The parent compound, which lacks the methyl and oxo groups.
4-Oxoquinazoline: Similar structure but without the methyl group at the 3-position.
6-Carboxyquinazoline: Lacks the methyl and oxo groups but has the carboxylic acid group at the 6-position.
Uniqueness: 3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methyl group at the 3-position and the oxo group at the 4-position enhances its reactivity and potential for forming diverse derivatives. Its carboxylic acid group at the 6-position allows for further functionalization and conjugation with other molecules, expanding its utility in various applications.
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
3-methyl-4-oxoquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-12-5-11-8-3-2-6(10(14)15)4-7(8)9(12)13/h2-5H,1H3,(H,14,15) |
Clave InChI |
TVXLXLKDYGBLRT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C(C1=O)C=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


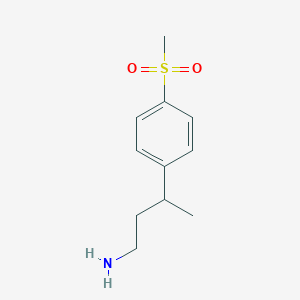

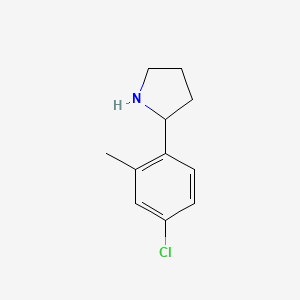
![1-(Carboxylatomethyl)-4-[(1-methyl-1,4-dihydroquinolin-4-ylidene)methyl]quinolin-1-ium](/img/structure/B15310729.png)
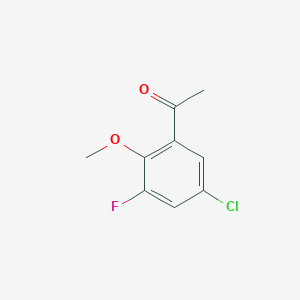
![3-Bromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B15310741.png)
![5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane](/img/structure/B15310749.png)
![tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B15310752.png)
